4,4-Difluoro-3-methyl-2-oxazolidinone
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Overview
Description
4,4-Difluoro-3-methyl-2-oxazolidinone is a chemical compound with the molecular formula C(_4)H(_5)F(_2)NO(_2). It is a member of the oxazolidinone family, characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its unique structural features, including two fluorine atoms and a methyl group attached to the oxazolidinone ring, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyl-2-oxazolidinone typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:
3-methyl-2-oxazolidinone+DAST→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: In the presence of water or aqueous acids, the oxazolidinone ring can hydrolyze to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolidinones, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
4,4-Difluoro-3-methyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4,4-Difluoro-3-methyl-2-oxazolidinone exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for specific molecular targets, influencing the compound’s pharmacological profile.
Comparison with Similar Compounds
- **3-M
Properties
Molecular Formula |
C4H5F2NO2 |
---|---|
Molecular Weight |
137.08 g/mol |
IUPAC Name |
4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |
InChI Key |
FPRBEDQINLEHER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OCC1(F)F |
Origin of Product |
United States |
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